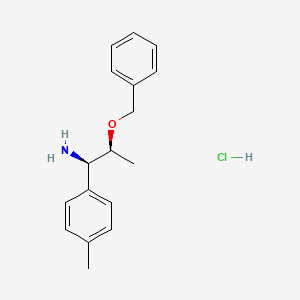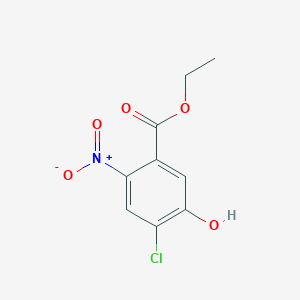
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate, followed by chlorination and hydroxylation. The typical synthetic route includes:
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable base like sodium hydroxide to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 4-chloro-5-oxo-2-nitrobenzoate.
Reduction: Formation of ethyl 4-chloro-5-hydroxy-2-aminobenzoate.
Substitution: Formation of ethyl 4-substituted-5-hydroxy-2-nitrobenzoate derivatives.
Scientific Research Applications
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-hydroxy-5-nitrobenzoate
- Ethyl 5-chloro-2-nitrobenzoate
Uniqueness
Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8ClNO5 |
|---|---|
Molecular Weight |
245.61 g/mol |
IUPAC Name |
ethyl 4-chloro-5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2H2,1H3 |
InChI Key |
DEFJDCUJTRODGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



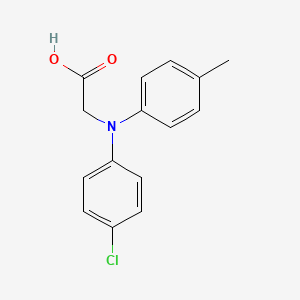
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
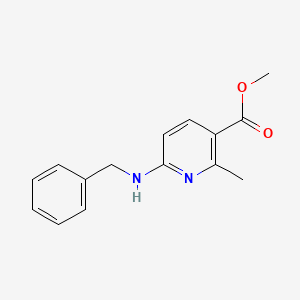
![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]propan-1-amine](/img/structure/B13000475.png)



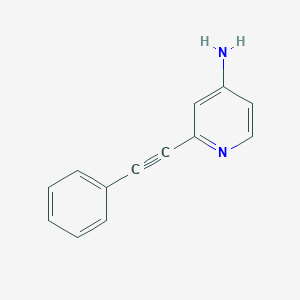
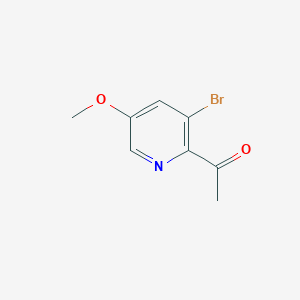
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)

